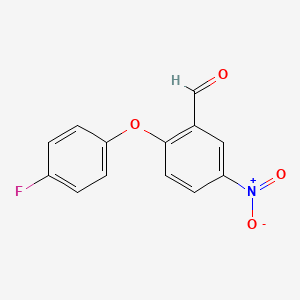

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQHKAJESMYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential reactivity of the aldehyde group in 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

[1][2]

Executive Summary

This guide provides an in-depth technical analysis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde , a specialized diaryl ether scaffold.[1][2] Unlike generic benzaldehydes, this molecule possesses a unique "push-pull" electronic architecture driven by the ortho-phenoxy (electron-donating) and meta-nitro (electron-withdrawing) substituents relative to the carbonyl group.[1][2]

For researchers in medicinal chemistry, this molecule is not merely a reagent but a divergent intermediate .[2] Its aldehyde functionality serves as a "soft" electrophile for condensation reactions, while the nitro group acts as a "latent" nucleophile (upon reduction), enabling the rapid construction of privileged pharmacophores such as dibenzoxazepines , quinolines , and benzimidazoles .

Part 1: Electronic Environment & Reactivity Profile

To predict reactivity accurately, one must understand the electronic landscape of the benzene ring.

The "Push-Pull" Effect

The reactivity of the aldehyde carbon is governed by the competing effects of the substituents at positions 2 and 5:

-

5-Nitro Group (Strong EWG): Through induction (-I) and resonance (-R), the nitro group pulls electron density from the aromatic ring.[2] Although it is meta to the aldehyde, its strong inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (amines, hydrides) than unsubstituted benzaldehyde.

-

2-(4-Fluorophenoxy) Group (EDG/EWG Hybrid): The oxygen atom donates electron density into the ring via resonance (+R), specifically to positions ortho and para to itself.[2] Since the aldehyde is ortho to this ether linkage, it experiences increased electron density, which theoretically lowers electrophilicity. However, the inductive withdrawing effect (-I) of the oxygen and the distal 4-fluorophenyl group partially mitigates this.

Net Reactivity Verdict: The strong electron-withdrawing nature of the nitro group generally dominates, rendering the aldehyde highly reactive toward nucleophilic attack, while the ortho-phenoxy group provides steric bulk and a handle for intramolecular cyclization.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent reactivity landscape showing the three primary reaction vectors: Condensation (Red/Yellow), Reduction (Green), and Cyclization (Black).

Part 2: Nucleophilic Addition & Condensation

The most immediate utility of the aldehyde group is in the formation of carbon-nitrogen (C=N) and carbon-carbon (C=C) bonds.

Schiff Base Formation (Imine Synthesis)

The aldehyde reacts rapidly with primary amines to form imines (Schiff bases). Due to the 5-nitro group, the equilibrium formation is favorable. These intermediates are crucial for generating diverse libraries of bioactive compounds.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.

-

Optimization: Use of dehydrating agents (MgSO₄ or molecular sieves) is recommended to push the equilibrium to completion, although the electron-deficient nature of the aldehyde often drives the reaction well in refluxing ethanol.

Knoevenagel Condensation

The activated carbonyl reacts with active methylene compounds (e.g., malonic acid, ethyl cyanoacetate) to form styryl derivatives.

Part 3: Heterocyclic Scaffold Construction

This is the high-value application of the molecule. The ortho-phenoxy arrangement pre-organizes the molecule for tricyclic ring formation.[1]

Synthesis of Dibenz[b,f][1,4]oxazepines

The dibenzoxazepine core (similar to the antipsychotic Loxapine) can be accessed via this scaffold.

-

Step 1: Reduction of the 5-nitro group to an amine (using Fe/NH₄Cl or SnCl₂ to preserve the aldehyde, though challenging).

-

Step 2: More commonly, the aldehyde is first reacted with an amine to form an imine, then the nitro is reduced.

-

Step 3: Intramolecular cyclization.[1][2] Note: Since the amine is meta to the aldehyde, direct cyclization requires a specific "bridge" or reaction with a bifunctional linker.

Alternative Strategy (The "Direct" Route): Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields benzimidazoles .[2] The 2-phenoxy group remains as a pendant side chain, often enhancing lipophilicity (LogP) and metabolic stability due to the fluorine atom.

Part 4: Experimental Protocols

Protocol A: General Synthesis of Schiff Bases

Validates the electrophilic reactivity of the aldehyde.

Reagents:

-

Primary Amine (e.g., Aniline, Benzylamine) (1.0 - 1.1 eq)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol in a round-bottom flask. Heating to 40°C may be required for complete solubility.[1][2]

-

Addition: Add 1.05 mmol of the primary amine dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1).[2] The aldehyde spot (usually high R_f) should disappear, replaced by a lower R_f imine spot.

-

-

Isolation: Cool to room temperature. The Schiff base often precipitates as a crystalline solid.

Protocol B: Reductive Amination (One-Pot)

Synthesizes secondary amines for lead optimization.[1][2]

Table 1: Reaction Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

| Aldehyde | 1.0 | Substrate | Limiting Reagent |

| Amine | 1.1 - 1.2 | Nucleophile | Primary or Secondary |

| NaBH(OAc)₃ | 1.5 | Reductant | Mild; won't reduce Nitro group |

| DCE/THF | Solvent | Medium | 1,2-Dichloroethane preferred |

| Acetic Acid | 1.0 | Catalyst | Promotes iminium ion formation |

Step-by-Step:

-

Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE. Stir for 30 mins to allow imine formation.

-

Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

-

Stir at Room Temperature for 12–16 hours under Nitrogen.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Part 5: Safety & Stability[2]

-

Nitro Group Hazards: While stable at room temperature, nitro-aromatics can be energetic.[1][2] Avoid excessive heat (>150°C) during processing without DSC (Differential Scanning Calorimetry) validation.[2]

-

Aldehyde Oxidation: The aldehyde is prone to air oxidation to the corresponding benzoic acid (2-(4-fluorophenoxy)-5-nitrobenzoic acid).[1][2] Store under inert gas (Argon/Nitrogen) at 4°C.

-

Handling: Standard PPE (gloves, goggles, fume hood) is mandatory.[2] The fluorine substituent increases lipophilicity, potentially enhancing skin absorption.

References

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Retrieved from [Link]

-

ResearchGate. (2025).[1][2] A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines. Retrieved from [Link]

-

Frontiers in Chemistry. (2020).[1][2] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]

Methodological & Application

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde as an intermediate for pharmacologically active molecules

Executive Summary & Pharmacological Significance

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is a critical intermediate in the synthesis of pharmacologically active small molecules, particularly CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists used in the treatment of asthma and allergic rhinitis.[1]

The molecule features a "privileged" diaryl ether core, a structural motif found in numerous bioactive compounds (e.g., polybrominated diphenyl ethers, vancomycin antibiotics). Its synthetic utility stems from its three orthogonal reactive handles:

-

Aldehyde (-CHO): Ready for Knoevenagel condensation, reductive amination, or oxidation to carboxylic acids.

-

Nitro Group (-NO₂): A latent amine precursor for diazotization or amide coupling.

-

Fluorine Substituent (-F): Enhances metabolic stability by blocking para-oxidation on the phenoxy ring and modulates lipophilicity.[1]

This guide provides an optimized protocol for its synthesis via Nucleophilic Aromatic Substitution (

Core Logic: The Mechanism

The synthesis relies on the high electrophilicity of 2-chloro-5-nitrobenzaldehyde .[1] The nitro group at the para position relative to the chlorine atom strongly withdraws electron density, activating the carbon-chlorine bond for nucleophilic attack by the phenoxide ion generated from 4-fluorophenol .

Key Mechanistic Insight: Unlike unactivated aryl halides, this reaction proceeds rapidly under mild basic conditions due to the stabilization of the Meisenheimer complex intermediate by the nitro group. The aldehyde group at the ortho position further activates the ring through inductive effects (-I), although less potently than the nitro group.

Visualization: Synthesis & Application Workflows

The following diagrams illustrate the synthesis mechanism and the divergent applications of the intermediate.

Caption: Figure 1. Synthesis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde via SnAr and downstream divergence.

Experimental Protocols

Protocol A: High-Yield Synthesis ( )

Objective: Synthesize 2-(4-fluorophenoxy)-5-nitrobenzaldehyde with >98% purity.

Reagents:

-

2-Chloro-5-nitrobenzaldehyde (1.0 eq, 18.56 g)[1]

-

4-Fluorophenol (1.1 eq, 12.33 g)[1]

-

Potassium Carbonate (

), anhydrous (1.5 eq, 20.7 g) -

DMF (Dimethylformamide), anhydrous (100 mL)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (18.56 g) in 100 mL of DMF.

-

Activation: Add 4-fluorophenol (12.33 g) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Basification: Add anhydrous

(20.7 g) in a single portion. The suspension may turn slightly yellow/orange. -

Reaction: Heat the mixture to 80°C in an oil bath. Monitor the reaction by TLC (Solvent: 20% Ethyl Acetate in Hexanes).

-

Checkpoint: The starting material (Rf ~0.6) should disappear within 2–4 hours. The product will appear as a new spot (Rf ~0.5).

-

-

Quenching (Critical Step): Once complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure removal of DMF. Filter the solid using a Buchner funnel.[2]

-

Purification: Wash the filter cake with water (3 x 100 mL) to remove residual base and phenol. Recrystallize from hot Ethanol (EtOH) if necessary.

-

Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 85–92% (Pale yellow solid). Melting Point: 118–120°C.

Protocol B: Quality Control (Self-Validation)

To ensure the integrity of the intermediate before downstream use, verify the following parameters:

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow crystalline solid |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Identity ( | DMSO- | Aldehyde (-CHO): Singlet at ~10.2 ppmNitro Aromatic: Doublet at ~8.5 ppm (H-6)Ether Linkage: Absence of broad -OH peak |

| Halide Content | Silver Nitrate Test | Negative (No AgCl precipitate) |

Pharmacological Application: Synthesis of CRTH2 Antagonist Precursors

The primary utility of this intermediate is in the generation of indole-3-acetic acid derivatives which act as CRTH2 antagonists.[1]

Workflow Summary:

-

Knoevenagel Condensation: React the aldehyde with malonic acid or ethyl azidoacetate to form the cinnamic acid derivative.

-

Reductive Cyclization: Under Hemetsberger indole synthesis conditions (if using azidoacetate) or reductive alkylation, the nitro group is reduced to an amine, which then attacks the side chain to close the indole ring.

-

Result: A 5-fluoro-3-(1H-indol-3-yl) scaffold, a potent pharmacophore for allergic inflammation pathways.[1]

Protocol C: Schiff Base Formation (Antimicrobial Screening)

-

Dissolve 2-(4-fluorophenoxy)-5-nitrobenzaldehyde (1 mmol) in Ethanol (10 mL).

-

Add an equimolar amount of a primary amine (e.g., isoniazid for anti-TB testing or aniline derivatives).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 3 hours.

-

Cool to precipitate the Schiff base (Imine).

References

-

Synthesis of 2-(4-fluorophenoxy)

- Nucleophilic Aromatic Substitution ( ) Methodology: Source: BenchChem Application Notes: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis.

-

Pharmacological Relevance (CRTH2 Antagonists)

-

Source: Patent WO2011046423 - "Indole derivatives as CRTH2 receptor antagonists."[1] (Illustrates the use of nitrobenzaldehyde ethers in indole synthesis).

- URL

-

-

General Diaryl Ether Synthesis

- Source: Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 77, p. 141 (2000).

-

URL:[Link]

Sources

- 1. 364-80-7|4-Fluoro-2-hydroxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. guidechem.com [guidechem.com]

- 4. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocols: Comprehensive Characterization of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde Derivatives

Abstract

This guide provides a comprehensive framework of analytical methodologies for the structural elucidation, purity assessment, and physicochemical characterization of 2-(4-fluorophenoxy)-5-nitrobenzaldehyde and its derivatives. These compounds are significant intermediates in medicinal chemistry and drug development, where precise structural confirmation and impurity profiling are paramount.[1] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Strategic Approach to Characterization

The analytical characterization of a specialized intermediate like 2-(4-fluorophenoxy)-5-nitrobenzaldehyde requires a multi-faceted approach. No single technique can provide a complete picture. Instead, we employ a logical workflow where each method yields complementary information, leading to an unambiguous structural and purity profile. The workflow begins with chromatography to assess purity, followed by spectroscopic methods for structural confirmation, and culminates with crystallography for definitive spatial arrangement.

Sources

Application Note: Scalable Synthesis of 2-(4-Fluoro-phenoxy)-5-nitro-phenylpyruvic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid , a critical scaffold often utilized in the development of Macrophage Migration Inhibitory Factor (MIF) tautomerase inhibitors and thyromimetic precursors.

The synthesis addresses two primary chemical challenges:

-

Regioselective Etherification: Constructing the sterically crowded diaryl ether linkage without degrading the sensitive aldehyde moiety.

-

Controlled Hydrolysis: Converting the azlactone intermediate to the target

-keto acid (phenylpyruvic acid) while preventing oxidative decarboxylation to the corresponding acetic acid derivative.

The protocol utilizes a telescoped Erlenmeyer-Plöchl strategy , minimizing isolation steps and maximizing yield.[1]

Strategic Overview & Mechanism

The synthesis proceeds through three distinct chemical phases.[2][3][4] To ensure reproducibility, we employ a "convergent" logic where the diaryl ether core is assembled first, followed by the installation of the pyruvic acid tail.[1]

Synthetic Pathway Diagram

Figure 1: Strategic workflow for the synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Chloro-5-nitrobenzaldehyde | 1.0 eq | Electrophile |

| 4-Fluorophenol | 1.1 eq | Nucleophile |

| Potassium Carbonate ( | 1.5 eq | Base |

| DMF (Dimethylformamide) | Solvent (5 vol) | Polar Aprotic Solvent |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Charging: Charge 2-Chloro-5-nitrobenzaldehyde (1.0 eq) and 4-Fluorophenol (1.1 eq) into the flask.

-

Solvation: Add anhydrous DMF (5 mL per gram of aldehyde). Stir until dissolved.

-

Base Addition: Add granular

(1.5 eq) in a single portion. -

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting chloride (

) should disappear, replaced by the ether product (

-

-

Workup:

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Yield Expectation: 85–92%.[1]

-

Phase 2 & 3: Telescoped Azlactone Synthesis and Hydrolysis

Mechanism: Erlenmeyer-Plöchl Condensation followed by Acidic Hydrolysis. Rationale: Isolating the azlactone intermediate can be difficult due to its moisture sensitivity. This protocol telescopes the steps: the azlactone is formed in acetic anhydride and immediately hydrolyzed in situ to the pyruvic acid.

Reagents & Materials

| Reagent | Equivalents | Role |

| Diaryl Ether Aldehyde (from Phase 1) | 1.0 eq | Substrate |

| N-Acetylglycine | 1.2 eq | Glycine Equivalent |

| Sodium Acetate (Anhydrous) | 1.5 eq | Base Catalyst |

| Acetic Anhydride ( | 3–4 vol | Solvent/Reagent |

| Hydrochloric Acid (6N) | Excess | Hydrolysis Agent |

Step-by-Step Protocol

A. Azlactone Formation [1][5][6][7][8]

-

Setup: Equip a reactor with a reflux condenser and overhead stirrer. Ensure the system is dry.

-

Charging: Add the Diaryl Ether Aldehyde (1.0 eq), N-Acetylglycine (1.2 eq), and anhydrous Sodium Acetate (1.5 eq).

-

Note: Fused/Anhydrous NaOAc is critical.[1] Hydrated salts will hydrolyze the acetic anhydride.

-

-

Solvent: Add Acetic Anhydride (3 mL per gram of aldehyde).

-

Reflux: Heat to reflux (~140°C) for 1–2 hours. The mixture will turn deep orange/red, indicating azlactone formation.[1]

-

Checkpoint: Reaction is complete when the aldehyde peak vanishes on HPLC/TLC.

-

B. Hydrolysis (The "Ring Opening")

-

Modification: Do not isolate the solid. Cool the mixture slightly (to ~80°C).

-

Acidification: CAUTIOUSLY add a mixture of Glacial Acetic Acid (2 vol) and Water (1 vol), followed by 6N HCl (2 vol).

-

Safety: Exothermic reaction.[1] Add slowly.

-

-

Reflux: Heat the mixture to reflux again for 4–6 hours.

-

Precipitation: Cool the mixture to room temperature and then to 4°C. The target pyruvic acid usually crystallizes directly from the acidic medium.

-

Isolation: Filter the solid.

C. Purification

-

Recrystallization: The crude solid may contain acetamide byproducts.[1] Recrystallize from Benzene or a Toluene/Ethyl Acetate mixture.[1]

-

Note: While benzene is cited in older literature [1], Toluene is a safer modern alternative.[1]

-

-

Final Wash: Wash crystals with cold hexanes.

Analytical Characterization

Expected Data

-

Appearance: Yellow to orange crystalline solid.[1]

-

Melting Point: 142°C – 143°C [1].[10]

-

1H-NMR (DMSO-d6):

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete deprotonation | Ensure |

| Gumming in Phase 2 | Wet reagents | Use fresh Acetic Anhydride and fused NaOAc. |

| Product is an oil | Incomplete hydrolysis | Extend acid reflux time; ensure HCl concentration is >3N. |

References

-

PrepChem. "Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid."[10] PrepChem.com.[1] Accessed October 2023.[1] Link

-

Organic Syntheses. "Azlactone of

-Benzoylaminocinnamic Acid." Org.[1][3][4] Synth. 1943, Coll.[1][5] Vol. 2, p. 1. Link -

Lubetsky, J. B., et al. "The macrophage migration inhibitory factor (MIF) is a phenylpyruvate tautomerase."[1][11] Biochemistry 38.23 (1999): 7346-7354. Link

-

Organic Syntheses. "Phenylpyruvic Acid." Org.[1][3][4] Synth. 1941, Coll.[1] Vol. 1, p. 438.[1] Link

Sources

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Sciencemadness Discussion Board - Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 9. modernscientificpress.com [modernscientificpress.com]

- 10. prepchem.com [prepchem.com]

- 11. The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde for the Synthesis of Novel Anticancer Agents

Abstract: The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the structural basis of numerous approved and investigational cancer therapies.[1][2][3] This guide focuses on the strategic application of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, a versatile and highly functionalized starting material, for the synthesis of diverse molecular scaffolds with significant potential in oncology research. We will explore the synthesis of key anticancer pharmacophores, including chalcones, pyrazolines, and quinolines, derived from this precursor. This document provides not only detailed, step-by-step synthetic protocols but also the underlying chemical rationale and methodologies for subsequent biological evaluation, designed for researchers, scientists, and drug development professionals.

Strategic Importance of the 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde Scaffold

The utility of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde as a foundational building block in cancer drug discovery stems from its unique combination of reactive functional groups. Each component of the molecule offers a strategic handle for synthetic diversification, allowing for the creation of large libraries of compounds for biological screening.

-

The Aldehyde Moiety: This group is the primary site for carbon-carbon bond formation. It readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[4] It is also amenable to other transformations such as reductive amination and Wittig reactions, providing access to a wide array of derivatives.

-

The Nitro Group: A powerful electron-withdrawing group, the nitro moiety influences the reactivity of the aromatic ring. Critically, it can be readily reduced to a primary amine (-NH2). This transformation is a gateway to a vast number of nitrogen-containing heterocycles, including quinolines and quinoxalines, which are privileged structures in anticancer drug design.[5][6][7]

-

The 4-Fluorophenoxy Group: This substituent provides several advantages. The ether linkage offers conformational flexibility. The fluorine atom is a bioisostere of a hydrogen atom but can significantly enhance metabolic stability and improve binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions.

Caption: Key functional groups of the title compound and their synthetic utility.

Core Synthesis Pathway I: Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including potent anticancer effects.[4][8][9] They are considered privileged scaffolds in medicinal chemistry and serve as crucial intermediates for synthesizing various heterocyclic compounds like pyrazolines.[10] The most direct method for their synthesis is the base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone.[4][11]

Protocol 1: General Synthesis of 1-(Aryl)-3-[2-(4-fluorophenoxy)-5-nitrophenyl]prop-2-en-1-one (Chalcones)

This protocol outlines the base-catalyzed condensation to form the chalcone backbone. The choice of the substituted acetophenone allows for systematic variation of one of the aryl rings to build a compound library for structure-activity relationship (SAR) studies.

Rationale: The reaction proceeds via an enolate mechanism. A strong base (e.g., KOH or NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol is a common solvent as it effectively dissolves both the reactants and the base.

Materials:

-

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)

-

Ethanol (Absolute)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (10% aq. solution)

-

Magnetic stirrer and hotplate

-

Round bottom flask, beakers, Büchner funnel

Procedure:

-

In a 250 mL round bottom flask, dissolve 10 mmol of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde and 10 mmol of the desired substituted acetophenone in 50 mL of ethanol. Stir at room temperature until all solids have dissolved.

-

In a separate beaker, prepare a solution of 20 mmol of KOH in 20 mL of ethanol.

-

Slowly add the ethanolic KOH solution dropwise to the stirred aldehyde/acetophenone mixture at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Once complete, pour the reaction mixture into a beaker containing 200 g of crushed ice.

-

Acidify the mixture by slowly adding 10% HCl with constant stirring until the solution is acidic (pH ~2-3) and a precipitate forms.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Caption: Experimental workflow for Claisen-Schmidt synthesis of chalcones.

Advanced Synthesis I: From Chalcones to Pyrazoline Heterocycles

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that can be readily synthesized from chalcones. They are of significant interest in medicinal chemistry, with many derivatives reported to have potent anticancer activity.[12] The transformation involves a cyclocondensation reaction between the α,β-unsaturated ketone system of the chalcone and a hydrazine derivative.

Protocol 2: Synthesis of 3,5-Disubstituted Pyrazoline Derivatives

This protocol describes the cyclization of the chalcone intermediate synthesized in Protocol 1.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the β-carbon of the chalcone's enone system (Michael addition), followed by an intramolecular cyclization and dehydration. Using hydrazine hydrate yields N-unsubstituted pyrazolines, while substituted hydrazines (e.g., phenylhydrazine) can be used to install substituents at the N1 position. A catalytic amount of acid (like glacial acetic acid) can facilitate the reaction.

Materials:

-

Chalcone derivative (from Protocol 1)

-

Hydrazine hydrate (80%) or Phenylhydrazine

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Reflux condenser

Procedure:

-

In a 100 mL round bottom flask, dissolve 5 mmol of the chalcone derivative in 30 mL of ethanol.

-

Add 10 mmol of hydrazine hydrate (or 5.5 mmol of phenylhydrazine) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 6-10 hours, stirring continuously.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the pyrazoline product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Advanced Synthesis II: Quinoline Scaffolds via Reductive Cyclization

The quinoline scaffold is a cornerstone of anticancer drug discovery, found in numerous kinase inhibitors and DNA-targeting agents.[5][6][13] Accessing this scaffold from 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde requires a multi-step approach, critically hinging on the reduction of the nitro group to an amine. This amine can then undergo a cyclization reaction, such as the Friedländer annulation, to form the quinoline ring system.

Caption: Multi-step synthetic strategy for quinoline derivatives.

Protocol 3: Representative Synthesis of a Quinoline Derivative

This protocol provides a representative two-step procedure starting from a chalcone derivative.

Step A: Reduction of the Nitro Group

Rationale: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for the chemoselective reduction of an aromatic nitro group to an amine, even in the presence of other reducible groups like carbonyls under controlled conditions.

Materials:

-

Chalcone derivative (from Protocol 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10 M)

Procedure:

-

Suspend 5 mmol of the nitro-chalcone in 50 mL of ethanol in a round bottom flask.

-

Add 25 mmol of SnCl₂·2H₂O to the suspension.

-

Cool the flask in an ice bath and slowly add 10 mL of concentrated HCl.

-

Remove the ice bath and stir the reaction mixture at 50-60 °C for 3-5 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Carefully basify the mixture with 10 M NaOH solution until the pH is ~9-10 to precipitate the tin salts and free the amine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amino-chalcone.

Step B: Friedländer Annulation to form the Quinoline Ring

Rationale: The Friedländer synthesis condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone). In this case, the amino-chalcone itself contains the necessary components for an intramolecular cyclization to form the quinoline ring under basic or acidic conditions.

Procedure:

-

Dissolve the crude amino-chalcone from Step A in ethanol.

-

Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the target quinoline derivative.

Biological Evaluation: Assessing Anticancer Activity

Once synthesized, the novel compounds must be evaluated for their cytotoxic activity against various cancer cell lines. The MTT assay is a standard, colorimetric method for assessing cell viability.[14]

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

-

Cell culture medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Synthesized compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates and a microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Sample IC₅₀ Table

Quantitative data from the MTT assay should be summarized in a clear, tabular format for easy comparison of compound potency.

| Compound ID | Scaffold Type | R-Group (on Acetophenone) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |

| C-1 | Chalcone | -H | 12.5 | 18.2 | 15.8 |

| C-2 | Chalcone | 4-OH | 5.3 | 8.1 | 6.7 |

| C-3 | Chalcone | 4-OCH₃ | 7.8 | 10.4 | 9.1 |

| P-2 | Pyrazoline | 4-OH | 2.1 | 4.5 | 3.3 |

| Q-2 | Quinoline | 4-OH | 0.9 | 1.8 | 1.2 |

| Doxorubicin | Standard | - | 0.5 | 0.8 | 0.6 |

Insights into Mechanism of Action

Understanding how these compounds exert their anticancer effects is crucial for further development. The scaffolds derived from 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde are known to interact with several key cellular pathways involved in cancer progression.

-

Tubulin Polymerization Inhibition: Many chalcone and pyrazoline derivatives are known to bind to the colchicine-binding site on β-tubulin.[11][13] This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.

-

Kinase Inhibition: The quinoline core is a well-established "hinge-binding" motif for various protein kinases that are often dysregulated in cancer, such as Pim-1, PAK1, and receptor tyrosine kinases (e.g., EGFR).[5][6] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation and survival.

-

Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis) in malignant cells. The synthesized compounds can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins (like Bax), leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase cascades.

Caption: Intrinsic apoptosis pathway targeted by potential anticancer agents.

References

-

PrepChem. Synthesis of 2-(4-fluoro-phenoxy)-5-nitro-phenylpyruvic acid. Available at: [Link]

-

A. A. El-Sayed et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

-

Y. Zhang et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

-

A. K. Sharma et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]

-

A. Jain et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

-

H. Kwiecień et al. (2015). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Journal of Heterocyclic Chemistry. Available at: [Link]

-

M. S. Mohamed et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

-

H. Santosa et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate. Available at: [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link]

-

A. K. Sharma et al. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

-

A. R. D. S. Teixeira et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Pharmaceuticals. Available at: [Link]

-

A. Gupta et al. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

S. A. G. El-faham et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

-

A. U. Uhunmwangho et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences. Available at: [Link]

- Google Patents. (2022). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

S. B. K. et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Recent Technology and Engineering. Available at: [Link]

-

K. K. Laali et al. (2021). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). Molecules. Available at: [Link]

-

S. M. Danciu et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Pharmaceuticals. Available at: [Link]

-

J. Zhang et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry. Available at: [Link]

-

S. S. Honnuraiah et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. Available at: [Link]

-

S. R. Cirandur et al. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]

-

M. Kumar et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

M. Asif. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals. Available at: [Link]

-

MySkinRecipes. 4-Chloro-2-fluoro-5-nitrobenzaldehyde. Available at: [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

-

V. V. Hordiienko et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. Available at: [Link]

- Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

-

A. A. Abbas et al. (2023). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Al-Rafidain Journal of Medical Sciences. Available at: [Link]

-

S. Kumar et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemRxiv. Available at: [Link]

-

R. M. Kaminskyy et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]

Sources

- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. ijmphs.com [ijmphs.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajpps.org [ajpps.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Nitrobenzaldehyde Purification & Isomer Resolution

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Drug Development Teams Subject: Troubleshooting Isomeric Impurities in Nitrobenzaldehyde Synthesis

Executive Summary: The Isomer Challenge

In the nitration of benzaldehyde, the meta-directing deactivating group favors the formation of 3-nitrobenzaldehyde (~80%) . However, the ortho-isomer (~19-20%) and trace para-isomer (~1%) are inevitable byproducts.

The critical challenge lies in the physical properties: 2-nitrobenzaldehyde (ortho) melts at 42–44°C , while 3-nitrobenzaldehyde (meta) melts at 58°C . This narrow window ($ \Delta T \approx 14^\circ C $) renders simple distillation hazardous (explosion risk) and inefficient.

This guide prioritizes Solvent Engineering and Chemo-Selective Derivatization to resolve these impurities without thermal degradation.

Module 1: Recrystallization Strategies (The First Line of Defense)

User Scenario: “My crude product is a yellow oil or low-melting solid. NMR shows 15% ortho-isomer contamination.”

The Solution: You are likely experiencing eutectic depression , where the impurity lowers the melting point of your target below room temperature. You must break the eutectic mixture using a solvent system that exploits the lattice energy differences between the ortho (less symmetrical) and meta (more symmetrical) forms.

Optimized Solvent Systems

| Target Isomer | Primary Solvent | Anti-Solvent | Temperature Gradient | Expected Recovery |

| 3-Nitro (Meta) | Toluene | Petroleum Ether (60-80°C) | Dissolve at 60°C | 60-70% |

| 4-Nitro (Para) | Ethanol (95%) | Water | Reflux | 80-85% |

| 2-Nitro (Ortho) | Difficult | Requires Chromatography | N/A | Low |

Protocol: The Toluene/Petroleum Ether Displacement

-

Dissolution: Dissolve crude 3-nitrobenzaldehyde in the minimum amount of warm Toluene (approx. 50-60°C). Avoid boiling (thermal hazard).

-

Displacement: Add Petroleum Ether dropwise until a persistent turbidity (cloudiness) appears.

-

Clarification: Add just enough Toluene to clear the solution again.

-

Crystallization: Allow to cool slowly to room temperature, then transfer to an ice bath (0-4°C).

-

Why: Rapid cooling traps the ortho oil in the meta crystal lattice. Slow cooling excludes it.

-

-

Filtration: Filter the pale yellow needles. Wash with cold Petroleum Ether.

Module 2: The Bisulfite Adduct Method (Chemical Resolution)

User Scenario: “Recrystallization didn't work. I still have non-aldehyde impurities (nitrobenzene, dinitro-species).”

The Solution: Aldehydes form reversible, water-soluble bisulfite adducts.[1] Impurities like nitrobenzene, dinitrobenzaldehydes, or unreacted starting materials often do not form these adducts (or do so with different kinetics), allowing them to be washed away in the organic phase.

Mechanism

Step-by-Step Workflow

Figure 1: Chemo-selective purification workflow.[2][3] The aldehyde is temporarily sequestered in the aqueous phase, leaving non-polar impurities behind.

Critical Troubleshooting:

-

Issue: No precipitate forms.

-

Issue: Emulsion forms.

-

Fix: Add a small amount of Ethanol to break surface tension, or filter through Celite.

-

Module 3: The "Nuclear Option" – Acetal Derivatization

User Scenario: “I have a 60:40 mix of meta:ortho. Neither crystallization nor bisulfite is separating them efficiently.”

The Solution: When isomers have nearly identical physical properties, you must chemically modify them to amplify their differences. Converting the aldehydes to 1,3-dioxolanes (acetals) creates distinct derivatives that are often easier to separate via fractional distillation or crystallization than the parent aldehydes.[5]

Protocol:

-

Protection: Reflux crude mixture with Ethylene Glycol + pTSA (cat.) in Toluene (Dean-Stark trap).

-

Separation: The ortho-acetal and meta-acetal often have wider boiling point gaps or distinct solubility profiles compared to the free aldehydes.

-

Deprotection: Hydrolyze the purified acetal using dilute HCl/THF to recover the pure aldehyde.

Module 4: Upstream Synthesis Control

User Scenario: “Why is my impurity profile shifting batch-to-batch?”

The Solution: Regioselectivity in electrophilic aromatic substitution is kinetically controlled by temperature.

-

Temperature < 5°C: Favors mono-nitration (High meta, lower ortho).

-

Temperature > 15°C: Increases ortho content and risk of dinitro formation (impurities that are dangerous and hard to remove).

Figure 2: Reaction pathways showing the effect of temperature on impurity formation. Maintaining strict thermal control prevents dinitro species accumulation.

Frequently Asked Questions (FAQ)

Q: Can I distill the crude mixture to separate isomers? A: NO. Nitrobenzaldehydes are thermally unstable. The boiling points of isomers are close (approx. 153°C at reduced pressure), but the decomposition temperature is dangerously near. Distillation often leads to "fume-offs" or explosions.[5] Use Recrystallization or Bisulfite methods.[1]

Q: My product turned into a dark oil after adding water. What happened? A: This is "oiling out." It occurs when the product precipitates at a temperature above its melting point (depressed by impurities).

-

Fix: Re-heat to dissolve the oil, add a seed crystal of pure m-nitrobenzaldehyde, and cool very slowly with vigorous stirring.

Q: How do I remove the para-isomer specifically? A: The para-isomer has a significantly higher melting point (106°C) than the meta (58°C). It often crystallizes out first from ethanol. Filter the first crop (likely enriched in para) and discard it; the filtrate will contain your enriched meta product.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedure for Nitration of Benzaldehyde and Recrystallization).[6]

-

Organic Syntheses. Coll. Vol. 3, p. 644 (1955); Vol. 25, p. 79 (1945). (Detailed nitration protocols and safety notes). Link

-

BenchChem. 3-Nitrobenzaldehyde Synthesis and Properties. (Physical property data and solubility profiles).[1][6][7][8] Link

-

Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[9] J. Org.[9] Chem. 1999, 64, 5722-5724.[9] (Advanced bisulfite protocols). Link

-

Corma, A., et al. "Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane derivatives." Applied Catalysis A: General. (Acetal derivatization strategy).[5]

Sources

- 1. Workup [chem.rochester.edu]

- 2. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Technical Support Center: Troubleshooting Low Yield in Fluorophenoxy Ether Synthesis

Welcome to the Technical Support Center for fluorophenoxy ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their etherification reactions. As a senior application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues. This guide emphasizes the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Core Concepts in Fluorophenoxy Ether Synthesis

The synthesis of fluorophenoxy ethers typically relies on two primary methodologies: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the specific substrates and desired product.

-

Williamson Ether Synthesis : This classic SN2 reaction involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[1] For fluorophenoxy ether synthesis, this usually involves a fluorophenoxide and an alkyl halide. It is most effective with primary alkyl halides, as secondary and tertiary halides are prone to E2 elimination side reactions.[2][3]

-

Nucleophilic Aromatic Substitution (SNAr) : A variation relevant to this topic is the SNAr reaction, where an alkoxide attacks a fluoro-substituted aromatic ring, displacing the fluoride. Fluorine's high electronegativity activates the aromatic ring towards nucleophilic attack, making it a good leaving group in this context.[4][5]

-

Ullmann Condensation : This copper-catalyzed cross-coupling reaction is particularly useful for forming diaryl ethers, including those with fluorine substituents. It is often employed when the SNAr reaction is not feasible, such as with less activated aryl halides.[6]

Troubleshooting Guide: Question & Answer Format

FAQ 1: My Williamson ether synthesis is giving a low yield. What are the likely causes?

Low yields in Williamson ether synthesis are a common issue and can often be traced back to a few key factors.[7]

Answer:

Several factors can contribute to low yields in a Williamson ether synthesis of fluorophenoxy ethers. The most common culprits are incomplete deprotonation of the fluorophenol, competing elimination reactions, and suboptimal reaction conditions.

Troubleshooting Flowchart

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Detailed Analysis and Solutions

| Possible Cause | Explanation | Recommended Solution |

| Incomplete Deprotonation | The acidity of fluorophenols can vary depending on the position and number of fluorine substituents. If the base is not strong enough to fully deprotonate the phenol, the concentration of the nucleophilic phenoxide will be low.[8] | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) instead of weaker bases like potassium carbonate (K₂CO₃).[9] Ensure anhydrous conditions as water can quench the strong base.[10][11] |

| E2 Elimination | Alkoxides are not only nucleophiles but also strong bases.[2] If a secondary or tertiary alkyl halide is used, the alkoxide can abstract a proton, leading to the formation of an alkene via an E2 elimination pathway.[3][7] | Redesign the synthesis to use a primary alkyl halide and the corresponding alkoxide. For example, to synthesize 1-fluoro-4-isopropoxybenzene, use sodium isopropoxide and 1-bromo-4-fluorobenzene rather than sodium 4-fluorophenoxide and 2-bromopropane.[7] |

| Suboptimal Solvent | Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity.[12] Apolar solvents may not effectively dissolve the ionic intermediates. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6][13] These solvents effectively solvate the cation but not the anion, leaving the nucleophile more reactive. |

| Reaction Conditions | The SN2 reaction rate is dependent on both temperature and time. Insufficient thermal energy or a short reaction time may lead to an incomplete reaction.[1] | The typical temperature range for Williamson ether synthesis is 50-100°C.[1] Monitor the reaction by TLC to determine the optimal reaction time, which can range from 1 to 8 hours.[1] |

| C-Alkylation | Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[13] While O-alkylation is generally favored, C-alkylation can occur as a side reaction. | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |

FAQ 2: I am attempting an SNAr reaction of an alkoxide with a fluoroarene, but the yield is poor. How can I optimize this?

Answer:

The success of an SNAr reaction with fluoroarenes is highly dependent on the electronic properties of the aromatic ring and the reaction conditions.

Key Considerations for SNAr with Fluoroarenes

-

Activation of the Aromatic Ring: For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups (EWGs) ortho or para to the fluorine atom.[14] These groups stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step.[5]

-

Leaving Group Ability: In the context of SNAr, fluoride is a good leaving group due to the high polarity of the C-F bond, which facilitates nucleophilic attack.[5]

Troubleshooting and Optimization Strategies

| Possible Cause | Explanation | Recommended Solution |

| Poorly Activated Fluoroarene | If the fluoroarene lacks strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine, the SNAr reaction will be slow or may not proceed at all.[14] The position of non-activating fluorine substituents can also influence reactivity, with meta-fluorine being activating and para-fluorine being slightly deactivating.[15] | If possible, choose a more activated fluoroarene. Alternatively, consider using a different synthetic route, such as the Ullmann condensation. For unactivated fluoroarenes, novel methods like organic photoredox catalysis may be applicable.[16] |

| Steric Hindrance | Steric hindrance around the reaction center on either the fluoroarene or the nucleophile can impede the reaction. | If steric hindrance is an issue with the alkoxide, consider using a less bulky alcohol to generate the nucleophile. |

| Reaction Conditions | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. | The reaction can be conducted at higher temperatures, for example in a sealed tube at 100°C in a solvent like NMP.[4] |

Experimental Protocol: SNAr Synthesis of an Alkyl Aryl Ether

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Deprotonation: Add a strong base (e.g., 1.1 equivalents of NaH) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

-

SNAr Reaction: Add the activated fluoroarene (1.0 equivalent) to the reaction mixture.

-

Heating: Heat the reaction to the desired temperature (e.g., 80-120°C) and monitor its progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

FAQ 3: When should I consider using an Ullmann condensation instead of a Williamson/SNAr approach?

Answer:

The Ullmann condensation is a powerful alternative for synthesizing fluorophenoxy ethers, especially when Williamson or SNAr methods are not suitable.[14]

When to Choose the Ullmann Condensation

-

Synthesis of Diaryl Ethers: The Ullmann condensation is a go-to method for coupling a phenol with an aryl halide to form a diaryl ether.[17]

-

Unactivated Aryl Halides: This method is particularly useful when the aryl halide is not activated by electron-withdrawing groups, a condition where SNAr reactions typically fail.[6]

-

Sterically Hindered Substrates: While still subject to steric effects, the Ullmann condensation can sometimes be more successful with sterically demanding substrates than SN2-type reactions.

Ullmann Reaction Workflow

Caption: General workflow for an Ullmann condensation reaction.

Key Parameters for Optimization

| Parameter | Recommendation | Rationale |

| Copper Catalyst | Copper(I) salts like CuI are commonly used. Modern methods may use soluble copper complexes.[14] | The active catalytic species is typically a copper(I) compound.[14] |

| Ligand | The addition of ligands such as phenanthroline or diamines can significantly improve the reaction rate and yield, allowing for milder reaction conditions.[14] | Ligands stabilize the copper catalyst and facilitate the catalytic cycle. |

| Base | Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used.[18] | The base is required to deprotonate the phenol and to neutralize the hydrogen halide formed during the reaction. |

| Solvent | High-boiling polar solvents such as DMF, NMP, or nitrobenzene are often necessary.[14] | These solvents can dissolve the reactants and withstand the high temperatures often required for the reaction. |

FAQ 4: I'm observing multiple products in my reaction mixture. How can I improve selectivity?

Answer:

The formation of multiple products is a clear indication of competing side reactions. Identifying these byproducts is the first step toward improving selectivity.

Common Side Reactions and Mitigation Strategies

-

Elimination (E2): As discussed in FAQ 1, this is a major side reaction when using secondary or tertiary alkyl halides in Williamson synthesis.[7]

-

Solution: Use a primary alkyl halide.

-

-

C-Alkylation: With phenoxides, alkylation can occur on the aromatic ring.

-

Solution: Use polar aprotic solvents to favor O-alkylation.

-

-

Homocoupling of Aryl Halides (in Ullmann reactions): This can occur as a side reaction, leading to the formation of biaryl compounds.

-

Solution: Optimize the catalyst, ligand, and reaction conditions to favor the desired cross-coupling reaction.

-

FAQ 5: How does the position of the fluorine substituent affect the reaction?

Answer:

The position of the fluorine atom on the aromatic ring has a significant electronic effect that influences the reactivity of the molecule.

-

Ortho and Para Positions: A fluorine atom ortho or para to the leaving group in an SNAr reaction is activating due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.[15]

-

Meta Position: A fluorine atom in the meta position is activating due to its inductive electron-withdrawing effect, which stabilizes the intermediate.[15]

-

Fluorine on the Alkyl Halide: Fluorine substituents on the alkyl halide in a Williamson synthesis can decrease the rate of the SN2 reaction due to their strong electron-withdrawing nature.[19]

Purification of Fluorophenoxy Ethers

The purification of the final product is a critical step that can significantly impact the overall yield.

-

Extraction: An acid-base extraction can be effective for separating the desired ether from unreacted phenol.[20] The ether, being neutral, will remain in the organic phase, while the acidic phenol can be extracted into an aqueous basic solution.[20]

-

Chromatography: Flash column chromatography on silica gel is a common method for purifying ethers. The choice of eluent will depend on the polarity of the specific fluorophenoxy ether.

-

Distillation: For volatile ethers, distillation can be an effective purification method.[21]

References

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Williamson Ether Synthesis: Definition, Examples, and Mechanism. (2020, January 4). Chemistry Learner. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2024, July 2). Vedantu. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

-

Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. (2020, October 15). Research at TUS. Retrieved from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Copper Single Atoms Chelated on Ligand-Modified Carbon for Ullmann-type CO Coupling. (n.d.). IRIS . Retrieved from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024, November 8). Journal of the American Chemical Society. Retrieved from [Link]

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Retrieved from [Link]

-

Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of reaction conditions for the synthesis of fluorinated ethers using TriTFET. (n.d.). ResearchGate. Retrieved from [Link]

-

A New Method for the Preparation of Aryl Vinyl Ethers. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]

-

Illustrate with examples the limitations of Williamson's synthesis fo. (2025, March 4). askIITians. Retrieved from [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved from [Link]

-

Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

-

Purification-.pdf. (n.d.). Swiss Labs. Retrieved from [Link]

- Purification of ethers. (n.d.). Google Patents.

-

The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved from [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters - ACS Publications. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Fluorous Ethers. (2015, August 11). RSC Publishing. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). (2017, September 16). Reddit. Retrieved from [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022, January 11). Fine Chemical Engineering - Universal Wiser Publisher. Retrieved from [Link]

-

Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Synthesis of Koser's Reagent and Derivatives. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synarchive.com [synarchive.com]

- 18. re.public.polimi.it [re.public.polimi.it]

- 19. researchgate.net [researchgate.net]

- 20. scholarship.richmond.edu [scholarship.richmond.edu]

- 21. US3450608A - Purification of ethers - Google Patents [patents.google.com]

Stability issues of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde under reaction conditions

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when using this versatile intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the success of your synthetic routes.

I. Troubleshooting Guide: Reaction Failures & Unexpected Outcomes

This section addresses specific issues you may encounter during your experiments with 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde. We delve into the causality behind these issues and provide actionable protocols to get your research back on track.

Q1: I'm observing low yields or complete reaction failure in a reaction involving the aldehyde group (e.g., Wittig, reductive amination). What could be the cause?

A1: Low yields or reaction failure in transformations targeting the aldehyde functionality often stem from the high electrophilicity of the aromatic ring, which can lead to competing side reactions, or from the degradation of the starting material under certain conditions.

Causality Explained: The presence of a strong electron-withdrawing nitro group makes the carbonyl carbon of the aldehyde highly electrophilic and susceptible to nucleophilic attack.[1][2] However, this same electron deficiency makes the aromatic ring itself a target for nucleophiles, especially under basic conditions, potentially leading to unwanted byproducts. Furthermore, aromatic aldehydes can be sensitive to both strongly acidic and basic conditions, as well as oxidizing environments.

Troubleshooting Protocol:

-

Assess Reagent Purity and Storage:

-

Ensure your 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is of high purity and has been stored correctly. Aromatic nitro compounds should be stored in tightly closed containers in a cool, dry, and well-ventilated place.

-

Verify the quality and concentration of your reagents, especially organometallics or strong bases.

-

-

Optimize Reaction Conditions:

-

Temperature Control: For reactions involving strong nucleophiles or bases, maintain a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.

-

pH Management: If your reaction requires basic conditions, consider using a non-nucleophilic base (e.g., DBU, proton sponge) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides or alkoxides. For acidic conditions, use the mildest acid compatible with your reaction.

-

Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, ensure a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.

-

-

Analyte Stability Check:

-

Before proceeding with a complex synthesis, perform a stability test of your starting material under the proposed reaction conditions (solvent, base/acid, temperature) without the other reactants. Monitor for decomposition by TLC or LC-MS.

-

Q2: My reaction mixture is turning a dark color, and I'm isolating a complex mixture of products. What is happening?

A2: The appearance of a dark coloration often indicates decomposition or polymerization. For a molecule like 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, this can be triggered by strong bases, high temperatures, or certain nucleophiles.

Causality Explained: Aromatic nitro compounds can form colored charge-transfer complexes. More destructively, under strongly basic conditions, the aldehyde can undergo self-condensation (Cannizzaro reaction if no α-protons are present, though not the case here) or other base-catalyzed polymerization/decomposition pathways.[3] The nitro group itself can also be a site of unwanted reactivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition.

Q3: I'm attempting a reaction to reduce the nitro group, but I'm seeing cleavage of the diaryl ether bond. How can I prevent this?

A3: Cleavage of the diaryl ether bond during nitro group reduction is a potential issue, particularly under harsh reductive conditions. The choice of reducing agent and reaction conditions is critical to maintain the integrity of the C-O bond.

Causality Explained: While the diaryl ether bond is generally stable, some powerful reducing systems, especially those involving dissolving metals or high-pressure hydrogenation with aggressive catalysts, can lead to hydrogenolysis of the C-O bond.

Recommended Reduction Protocols for Nitro Group with Diaryl Ether Preservation:

| Reducing Agent | Typical Conditions | Comments |

| Fe / NH₄Cl or Fe / Acetic Acid | Ethanol/Water, Reflux | A classic, reliable method that is generally mild enough to preserve the ether linkage.[4] |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Another effective method, particularly good for clean conversions.[5] |

| Catalytic Hydrogenation (Pd/C) | H₂ (1 atm), Methanol or Ethanol, Room Temp. | Generally safe, but monitor carefully. Avoid high pressures, high temperatures, and overly acidic conditions which can promote hydrogenolysis. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol or THF, Room Temp. to 60°C | A mild reducing agent often used when other functional groups are sensitive. |

Self-Validating System: Before committing your bulk material, run a small-scale test reaction and monitor by LC-MS. Look for the mass of the desired aniline product and the mass corresponding to 4-fluorophenol, which would be a byproduct of ether cleavage.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde?

A1: The molecule has three primary sites of reactivity, governed by the electronic properties of its functional groups.

Caption: Key reactive sites of the molecule.